molecular formula C10H10BrNO3 B14123599 4-Bromo-5,6-dimethoxyisoindolin-1-one CAS No. 1042722-42-8

4-Bromo-5,6-dimethoxyisoindolin-1-one

Cat. No.: B14123599
CAS No.: 1042722-42-8
M. Wt: 272.09 g/mol
InChI Key: KEDCFOZIJJIKRG-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethoxyisoindolin-1-one can be achieved through the bromination of 5,6-dimethoxyindan-1-one. The reaction typically involves the use of bromine (Br2) in acetic acid at room temperature, which produces the desired compound in high yield . Another method involves the use of bromine in the presence of potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) at low temperatures (~0°C), which also yields the monobrominated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The choice of brominating agents and reaction conditions may vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

4-Bromo-5,6-dimethoxyisoindolin-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6,7-dimethoxyisoindolin-1-one: Similar structure but with different positioning of methoxy groups.

    6-Bromo-1-hexene: Contains a bromine atom but has a different core structure.

    4-Bromoisoindolin-1-one: Lacks the methoxy groups present in 4-Bromo-5,6-dimethoxyisoindolin-1-one.

Uniqueness

This compound is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-5,6-dimethoxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-7-3-5-6(4-12-10(5)13)8(11)9(7)15-2/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDCFOZIJJIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CNC(=O)C2=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222856
Record name 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042722-42-8
Record name 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042722-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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